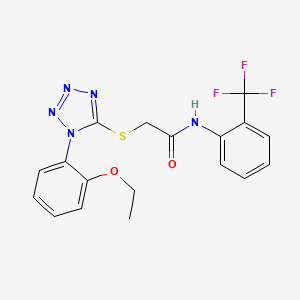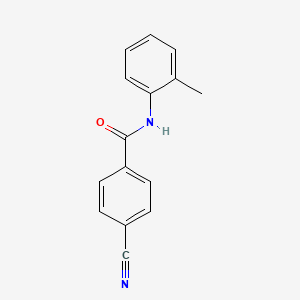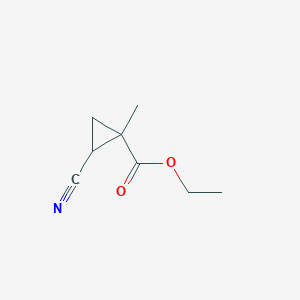![molecular formula C17H21N3O4 B2970554 3-Methyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021261-95-9](/img/structure/B2970554.png)
3-Methyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Methyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a complex organic compound. It is related to a class of compounds known as spirohydantoins . These compounds have been studied for their potential pharmacological activity, particularly as anticonvulsant agents .
Synthesis Analysis
The synthesis of similar compounds involves a series of chemical reactions including catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction . The synthesis process is designed to be simple, fast, and cost-effective, with high yields and no further purification needed .Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a spiro configuration (a bicyclic molecule with one atom shared between the two rings) and multiple functional groups . The structure–activity relationship (SAR) for these types of compounds is often studied to better understand their pharmacological activity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are multi-step processes that include reactions such as N-acylation, cyano hydrolysis, esterification, intramolecular cyclization, and O-acylation . The specific reactivity of the compound is due to the more activated N-3 position with the two neighboring activating carbonyl groups .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Detoxification Applications
A study by Ren et al. (2009) synthesized a new N-halamine precursor bonded onto cotton fabrics, demonstrating significant antimicrobial efficacy against Staphylococcus aureus and Escherichia coli O157:H7. This research highlights the potential of N-halamine coated materials, including compounds related to the specified chemical structure, for antimicrobial and detoxification applications, particularly in creating safer and cleaner environments (Ren et al., 2009).
Structural Analysis and Crystallography
Rohlíček et al. (2010) focused on the crystal structure of a compound related to the specified chemical, shedding light on its molecular configuration and interactions. Such structural analyses are crucial for understanding the physical and chemical properties of these compounds, which can inform their potential applications in various scientific and industrial contexts (Rohlíček et al., 2010).
Therapeutic Research Applications
Research by Váchal et al. (2012) discovered triazaspirodecanediones as a structural class of pan-inhibitors for the treatment of anemia, illustrating the therapeutic potential of compounds with similar structures. This discovery is particularly significant for developing new treatments for diseases associated with hypoxia-inducible factors, such as anemia, showcasing the medicinal chemistry applications of these compounds (Váchal et al., 2012).
Synthesis and Chemical Characterization
Ghochikyan et al. (2016) presented an efficient synthesis of triazole-containing spiro dilactones, demonstrating the versatility and reactivity of spirocyclic compounds in creating multifunctional structures with potential applications in material science and drug development (Ghochikyan et al., 2016).
Wirkmechanismus
While the specific mechanism of action for this compound is not mentioned in the available resources, related compounds (such as spirohydantoins) have been studied for their anticonvulsant activity . They are evaluated for their possible anticonvulsant activity by maximal electroshock seizure (MES) test .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-methyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-12(24-13-6-4-3-5-7-13)14(21)20-10-8-17(9-11-20)15(22)19(2)16(23)18-17/h3-7,12H,8-11H2,1-2H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUIWVRQKOKIRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)C)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]benzoate](/img/structure/B2970471.png)
![Methyl 1-((3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)sulfonyl)piperidine-4-carboxylate](/img/structure/B2970472.png)

![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)cyclohexanecarboxamide](/img/structure/B2970478.png)

![N-(4-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}phenyl)acetamide](/img/structure/B2970481.png)


![4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole](/img/structure/B2970485.png)
![((3AS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(1-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B2970486.png)
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-methoxybenzyl)propanamide](/img/structure/B2970487.png)


